N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound. Its structure consists of a furan ring attached to a pyrazole ring, which in turn is connected through an ethyl chain to an oxoimidazolidine ring substituted with a methylsulfonyl group and a carboxamide group. The complexity of its structure suggests potential for diverse reactivity and broad applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be complex, involving multiple steps:
Starting Materials: : Appropriate furan and pyrazole derivatives are needed.
Formation of Pyrazole Intermediate: : Using cyclization reactions of hydrazine derivatives with diketones or similar compounds.
Linking the Furan and Pyrazole Rings: : This might involve coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Connecting the Ethyl Chain: : Often achieved through alkylation reactions.
Formation of Oxoimidazolidine Ring: : This involves cyclization with urea derivatives.
Methylsulfonyl Group Introduction: : Typically through sulfonylation reactions using reagents like methanesulfonyl chloride.
Final Carboxamide Formation: : Amide coupling reactions using carboxylic acids and amines in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods: Scale-up for industrial production would require optimization of the reaction conditions to ensure high yield and purity, using continuous flow reactors or batch reactors. Purification techniques such as recrystallization, distillation, or chromatographic methods would also be critical.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can occur at the furan ring, possibly using reagents like KMnO₄.
Reduction: : The pyrazole and oxoimidazolidine rings can be targets for reduction, using reagents like LiAlH₄ or NaBH₄.
Substitution: : Various positions on the rings are susceptible to nucleophilic or electrophilic substitutions.
Oxidation Reagents: : KMnO₄, H₂O₂.
Reduction Reagents: : LiAlH₄, NaBH₄.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Oxidation: : Modified furan derivatives.
Reduction: : Alcohols or amines.
Substitution: : Varies depending on the substituents added.
Scientific Research Applications
Chemistry: Used as a versatile building block in organic synthesis due to its reactive functional groups.
Biology: Potential use in studying biochemical pathways, acting as a probe or inhibitor in enzymatic reactions.
Medicine: Could be explored for pharmaceutical properties, such as anticancer or anti-inflammatory activities.
Industry: Might find applications in materials science, such as the development of novel polymers or catalysts.
Mechanism of Action
The compound's effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. Its multiple functional groups allow it to participate in various biochemical interactions, potentially disrupting or modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds:
N-(2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide: : Similar structure but with a pyridine ring instead of a furan.
N-(2-(4-(thiazol-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide: : Contains a thiazole ring.
Uniqueness: The furan ring in N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide may confer unique electronic and steric properties, potentially affecting its reactivity and interactions.
Advantages Over Similar Compounds:Electronic Properties: : The furan ring may offer different electron-donating or withdrawing characteristics.
Steric Factors: : Variations in steric hindrance can affect how the compound interacts with molecular targets.
There you have it! A deep dive into the fascinating world of this compound. Fascinating stuff!
Biological Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in agriculture as insecticides and fungicides, as well as in therapeutic contexts.
Structural Characteristics
The molecular formula of the compound is C17H19N3O3S, indicating the presence of multiple functional groups that contribute to its biological activity. The structural features include:
- Furan and Pyrazole Rings : These heterocyclic structures are known for their bioactivity.
- Methylsulfonyl Group : This moiety is often implicated in enhancing solubility and biological interaction.
- Imidazolidine Core : This structure can participate in various biochemical interactions.
1. Insecticidal Activity
Recent studies have shown that compounds structurally related to this compound exhibit significant insecticidal properties. For instance, a related compound demonstrated a mortality rate of 70% against Mythimna separate at a concentration of 500 mg/L, outperforming control substances like tebufenpyrad .
Table 1: Insecticidal Activity Against Various Species
Compound | Target Species | Mortality Rate (%) | Concentration (mg/L) |
---|---|---|---|
14q | Mythimna separate | 70 | 500 |
14i | Spodoptera frugiperda | 70 | 500 |
14h | Helicoverpa armigera | <50 | 500 |
2. Fungicidal Activity
The compound also exhibits fungicidal effects. In one study, a related derivative showed an inhibition rate of 77.8% against Pyricularia oryzae, indicating potential as an agricultural fungicide .
Table 2: Fungicidal Activity Against Fungal Species
Compound | Target Fungus | Inhibition Rate (%) | Concentration (mg/L) |
---|---|---|---|
14h | Pyricularia oryzae | 77.8 | 50 |
14e | Sclerotinia sclerotiorum | 55.6 | 50 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in metabolic pathways. The sulfonamide group is particularly crucial for binding to active sites, while the furan and pyrazole rings enhance hydrophobic interactions within the target molecules .
Case Study 1: Insecticidal Efficacy
A study explored the efficacy of several pyrazole derivatives against major agricultural pests. The results indicated that compounds similar to this compound showed promising insecticidal activity, particularly against Mythimna separate and Helicoverpa armigera. The structure–activity relationship (SAR) analysis revealed that substituents on the benzene ring significantly influenced activity, with halogenated groups enhancing efficacy .
Case Study 2: Antifungal Potential
Another investigation assessed the antifungal properties of related compounds against various fungal pathogens affecting crops. The study highlighted that certain derivatives exhibited substantial inhibition rates, particularly against Pyricularia oryzae. These findings suggest that further optimization of these compounds could lead to effective agricultural fungicides .
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O5S/c1-25(22,23)19-6-5-18(14(19)21)13(20)15-3-4-17-9-12(8-16-17)11-2-7-24-10-11/h2,7-10H,3-6H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPZQGDFUMQQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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